N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is the reaction of 2-methyl-6-(pyrrolidin-1-yl)pyrimidine with 4-nitroaniline, followed by reduction of the nitro group to an amine. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to modulate various biological pathways, making it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the creation of materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrimidine ring and pyrrolidine group allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with pyrrolidine substitutions, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-yl]oxy}acetohydrazide
Uniqueness
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group and the benzamide moiety. These functional groups confer specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H22F3N5O |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H22F3N5O/c1-15-27-20(14-21(28-15)31-11-2-3-12-31)29-18-7-9-19(10-8-18)30-22(32)16-5-4-6-17(13-16)23(24,25)26/h4-10,13-14H,2-3,11-12H2,1H3,(H,30,32)(H,27,28,29) |
InChI Key |
ABQLEEKLUPFTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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